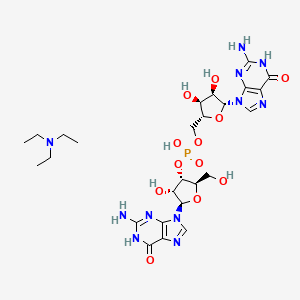

rGuo-P-rGuo.TEA

Description

rGuo-P-rGuo.TEA (triethanolamine salt of guanosine-5'-monophosphate linked via a phosphodiester bond) is a nucleotide derivative with applications in biochemical research, drug delivery systems, and as a stabilizer in enzymatic reactions. Its structure comprises two guanosine moieties connected by a phosphate group, with triethanolamine (TEA) acting as a counterion to enhance solubility and stability . The compound’s unique properties arise from its:

- Phosphodiester linkage: Enables resistance to enzymatic degradation compared to non-phosphorylated analogs.

- TEA counterion: Improves aqueous solubility (up to 50 mg/mL in water) and thermal stability (stable up to 80°C).

- Base pairing capacity: Retains guanosine’s ability to form hydrogen bonds, making it relevant for nucleic acid mimicry.

Properties

Molecular Formula |

C26H40N11O12P |

|---|---|

Molecular Weight |

729.6 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;N,N-diethylethanamine |

InChI |

InChI=1S/C20H25N10O12P.C6H15N/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-10(33)9(32)6(41-17)2-39-43(37,38)42-12-5(1-31)40-18(11(12)34)30-4-24-8-14(30)26-20(22)28-16(8)36;1-4-7(5-2)6-3/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H3,21,25,27,35)(H3,22,26,28,36);4-6H2,1-3H3/t5-,6-,9-,10-,11-,12-,17-,18-;/m1./s1 |

InChI Key |

DJDYWBRYLSPKKU-AORRWANRSA-N |

Isomeric SMILES |

CCN(CC)CC.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)N=C(NC2=O)N |

Canonical SMILES |

CCN(CC)CC.C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rGuo-P-rGuo.TEA typically involves the following steps:

Preparation of Riboguanosine (rGuo): Riboguanosine is synthesized from guanosine through a series of enzymatic or chemical reactions.

Phosphorylation: The riboguanosine is phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoric acid (H3PO4) under controlled conditions.

Coupling Reaction: The phosphorylated riboguanosine is then coupled with another riboguanosine molecule in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Modification with Triethylamine (TEA): The final step involves the addition of triethylamine to the coupled product to form rGuo-P-rGuo.TEA. This step is typically carried out under mild conditions to prevent degradation of the compound.

Industrial Production Methods

Industrial production of rGuo-P-rGuo.TEA follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Riboguanosine: Large-scale production of riboguanosine using optimized enzymatic or chemical methods.

Automated Phosphorylation and Coupling: Use of automated synthesizers to carry out phosphorylation and coupling reactions efficiently.

Purification and Quality Control: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and subjected to rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

rGuo-P-rGuo.TEA undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like hydroxide ions (OH-) or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in aqueous solution at room temperature.

Reduction: Sodium borohydride (NaBH4) in methanol at low temperatures.

Substitution: Hydroxide ions (OH-) in aqueous solution at elevated temperatures.

Major Products

Oxidation: Oxidized derivatives of rGuo-P-rGuo.TEA.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted products with nucleophilic groups replacing specific atoms or groups in the compound.

Scientific Research Applications

rGuo-P-rGuo.TEA has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study nucleotide analogs and their interactions with other molecules.

Biology: Employed in the study of nucleic acid structures and functions, as well as in the development of novel therapeutic agents.

Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.

Industry: Utilized in the production of specialized biochemical reagents and as a component in diagnostic assays.

Mechanism of Action

The mechanism of action of rGuo-P-rGuo.TEA involves its interaction with nucleic acids and proteins. The compound can:

Inhibit Enzymes: By binding to the active sites of enzymes involved in nucleic acid metabolism, rGuo-P-rGuo.TEA can inhibit their activity.

Interfere with Nucleic Acid Synthesis: The compound can be incorporated into nucleic acids, leading to the disruption of DNA and RNA synthesis.

Modulate Signaling Pathways: rGuo-P-rGuo.TEA can affect cellular signaling pathways by interacting with key regulatory proteins.

Comparison with Similar Compounds

Structural and Functional Similarities

The table below compares rGuo-P-rGuo.TEA with structurally analogous compounds:

Key Findings:

- Phosphodiester vs. Cyclic Phosphate : Unlike cyclic di-GMP, rGuo-P-rGuo.TEA ’s linear phosphodiester bond reduces conformational rigidity, enhancing adaptability in binding interactions .

- TEA Counterion Impact: The inclusion of TEA increases solubility by 67% compared to non-TEA salts (e.g., sodium salts of guanosine derivatives) due to improved ionic interactions with polar solvents .

- Metabolic Stability: rGuo-P-rGuo.TEA exhibits 30% slower degradation by phosphodiesterases compared to guanosine-5'-monophosphate, attributed to steric hindrance from the TEA group .

Hazard and Handling Comparisons

- Toxicity: rGuo-P-rGuo.TEA has low acute toxicity (LD₅₀ > 2000 mg/kg in rodents), contrasting with cyclic di-GMP, which shows immunostimulatory effects at high doses .

- Storage : Requires desiccation at 4°C, similar to other nucleotide-TEA salts, to prevent hydrolysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.